molecular formula C16H25BN2O4 B1398732 tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate CAS No. 1171897-39-4

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Cat. No.: B1398732
CAS No.: 1171897-39-4
M. Wt: 320.2 g/mol
InChI Key: BYXPGPHNPNIEPY-UHFFFAOYSA-N
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Description

“tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate” is a chemical compound . It’s an important pharmaceutical intermediate .


Synthesis Analysis

The target compound is obtained from 5-bromoindole as raw material . The compound was confirmed by 1H NMR, 13C NMR, MS and FT-IR .


Molecular Structure Analysis

The crystallographic analysis of its structure was carried out by X-ray single crystal diffraction . The results show that the DFT-optimized structure matches the crystal structure determined by X-ray single crystal diffraction .

Scientific Research Applications

Synthesis and Structural Analysis

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, Kong et al. (2016) synthesized a related compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, as an intermediate for crizotinib, confirming its structure through MS and 1H NMR spectrum (Kong et al., 2016). Similarly, Ye et al. (2021) reported on tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, another significant intermediate of 1H-indazole derivatives, showcasing its synthesis and structural analysis through various spectroscopic methods (Ye et al., 2021).

Material Synthesis and Characterization

The compound is utilized in the synthesis and characterization of materials with specific properties. Welterlich et al. (2012) described the synthesis of polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain, using a related compound, 2,2′-(9,9-dihexyl-9H-fluoren-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), highlighting its application in polymer science (Welterlich, Charov, & Tieke, 2012).

Development of Novel Compounds

The tert-butyl compound is pivotal in developing novel compounds with potential applications in various fields. For example, Chen et al. (2021) synthesized a derivative of imidazo[1,2-a]pyridine, confirming its structure using NMR, FT-IR, and X-ray diffraction studies, indicating its role in creating new chemical entities (Chen et al., 2021).

Photoredox-Catalyzed Reactions

In the field of photoredox catalysis, tert-butyl derivatives are employed in innovative synthetic pathways. Wang et al. (2022) reported a photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, demonstrating its utility in synthesizing amino pyrimidines and broadening the applications of photocatalyzed protocols (Wang et al., 2022).

Biochemical Analysis

Biochemical Properties

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate: plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of new chemical bonds. The boronic ester group in the compound is particularly reactive, allowing it to form stable complexes with diols and other nucleophiles. This reactivity is harnessed in the Suzuki-Miyaura cross-coupling reaction, where the compound acts as a boron-containing reagent, interacting with palladium catalysts to form carbon-carbon bonds. The pyridine ring in the compound can also interact with metal ions and other biomolecules, further enhancing its utility in biochemical applications .

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the boronic ester group can interact with cellular proteins, potentially inhibiting or activating specific enzymes. These interactions can lead to changes in cellular signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis. Additionally, the compound’s ability to form stable complexes with biomolecules can impact gene expression by altering the availability of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. The boronic ester group can bind to diols and other nucleophiles, forming stable complexes that can inhibit or activate enzymes. This binding can alter the enzyme’s conformation and activity, leading to changes in biochemical pathways. The pyridine ring can also interact with metal ions and other biomolecules, further modulating the compound’s activity. These interactions can result in changes in gene expression, enzyme activity, and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, the boronic ester group may hydrolyze, leading to the formation of less active or inactive products. This degradation can impact the compound’s long-term effects on cellular function. In in vitro and in vivo studies, the temporal effects of the compound can be observed by monitoring changes in cellular processes, gene expression, and enzyme activity over time .

Dosage Effects in Animal Models

The effects of This compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways. Threshold effects can be observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, such as cellular damage, inflammation, or apoptosis. These effects can be studied by administering different dosages to animal models and monitoring changes in cellular and biochemical parameters .

Metabolic Pathways

This compound: is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the boronic ester group can be metabolized by enzymes such as esterases, leading to the formation of metabolites that can further interact with cellular proteins and enzymes. These interactions can impact metabolic pathways, altering the levels of key metabolites and influencing cellular function .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells. For example, the boronic ester group can interact with transport proteins, facilitating its uptake into cells. Once inside the cell, the compound can be distributed to various cellular compartments, where it can exert its effects on biochemical pathways .

Properties

IUPAC Name

tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O4/c1-14(2,3)21-13(20)19-12-8-11(9-18-10-12)17-22-15(4,5)16(6,7)23-17/h8-10H,1-7H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXPGPHNPNIEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726166
Record name tert-Butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171897-39-4
Record name tert-Butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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